5-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
5-(4-Methoxyphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thioamide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for halogenation and alkyl halides for alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in chloroform for bromination.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated or alkylated thiazoles.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1,3-thiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression. The molecular targets and pathways involved include inhibition of cyclooxygenase enzymes and modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison: While 5-(4-methoxyphenyl)-1,3-thiazole shares structural similarities with 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole, it exhibits unique properties due to the presence of the thiazole ring. This ring imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity. For instance, the thiazole ring can participate in different types of chemical reactions compared to the indole and imidazole rings, making it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
68535-58-0 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 |
InChI Key |
TWNCDXLRCDUJOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CS2 |
Purity |
0 |
Origin of Product |
United States |
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